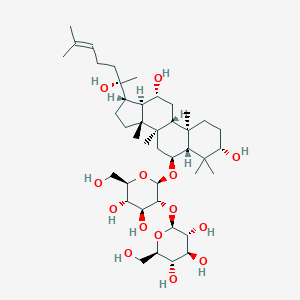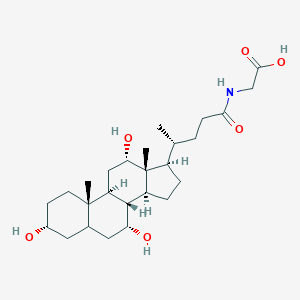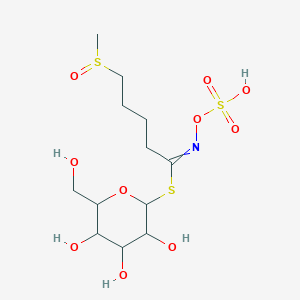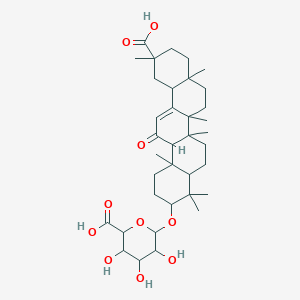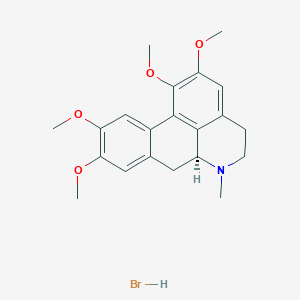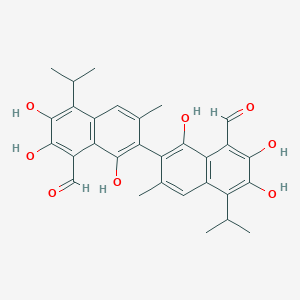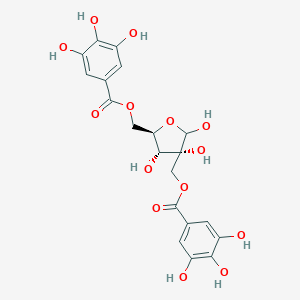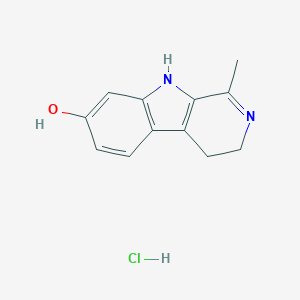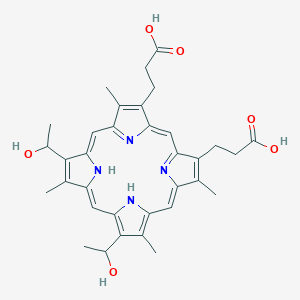
Gardenin A
Descripción general
Descripción
Gardening A is a form of gardening that has gained popularity in recent years. It is a method of gardening that uses natural, sustainable practices to create and maintain a healthy garden. Gardening A is based on the principles of permaculture, which seeks to create a self-sustaining system of plants and animals that can be sustained over time. Gardening A is a great way to create a healthy, sustainable garden that is both beautiful and productive.
Aplicaciones Científicas De Investigación
1. Metabolic Pathways and Biotransformation
Gardenin A, a hydroxylated polymethoxyflavone, undergoes various biotransformations in rats, including methylation, demethoxylation, glucuronide conjugation, and sulfate conjugation. These metabolic pathways are crucial for understanding the in vivo effects of this compound (Zhang et al., 2015).
2. Neurotrophic Effects
This compound has been studied for its neurotrophic effects, particularly in promoting neuritogenesis and neuronal differentiation in PC12 cells. This research highlights its potential in neuroprotective strategies (Chiu et al., 2013).
3. Antihyperlipidemic and Hepatoprotective Properties
Studies have demonstrated the antihyperlipidemic and hepatoprotective effects of this compound. In rodent models, it significantly lowered lipid levels and demonstrated protective effects against non-alcoholic fatty liver disease (Toppo et al., 2017).
4. Gene Expression Influence in Cerebral Ischemia
Research has shown that this compound affects gene expression profiles in the brain of rats with focal cerebral ischemia. This suggests a possible pharmacological mechanism for treating cerebral ischemia (Zhang et al., 2005).
5. Antiproliferative Activities
This compound exhibits antiproliferative activities, particularly against leukemia cell lines. It induces apoptosis through multiple caspases, highlighting its potential as an anticancer agent (Cabrera et al., 2016).
Mecanismo De Acción
Target of Action
Gardenin A, a polymethoxyflavone, primarily targets the MAPK/ERK, PKC, and PKA signaling pathways . These pathways play crucial roles in various cellular processes, including cell growth, differentiation, and survival .
Mode of Action
This compound promotes neuritogenesis, the process of growing nerve cell processes, by activating the MAPK/ERK, PKC, and PKA signaling pathways .
Biochemical Pathways
This compound has been shown to activate the NRF2-regulated antioxidant pathway and inhibit the NFkB-dependent pro-inflammatory pathway . The NRF2 pathway plays a key role in cellular defense against oxidative stress, while the NFkB pathway is involved in the regulation of immune and inflammatory responses .
Result of Action
This compound has been found to improve cognitive and motor function and attenuate increases in phosphorylated alpha-synuclein and reductions in tyrosine hydroxylase expression in A53T alpha-synuclein overexpressing mice . These effects may be related to the activation of the NRF2-regulated antioxidant response and downregulation of the NFkB-dependent inflammatory response .
Análisis Bioquímico
Biochemical Properties
Gardenin A interacts with various enzymes, proteins, and other biomolecules. It has been shown to activate the MAPK/ERK, PKC, and PKA signaling pathways in PC12 cells . It does not activate the TrkA and CREB signaling pathways .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It promotes neuritogenesis, which is the process of neurite outgrowth and neuronal differentiation . It also has sedative, anxiolytic, antidepressant, and anticonvulsant effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It activates the MAPK/ERK, PKC, and PKA signaling pathways, which are crucial for cell function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been shown to support cell growth at higher concentrations and does not exert detectable cytotoxicity on PC12 cells after 48 hours of incubation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been shown to have sedative effects at a dose of 25 mg/kg, which increased the duration of sleep but did not alter sleep onset .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been shown to activate the NRF2-regulated antioxidant pathway and inhibit the NFkB-dependent pro-inflammatory pathway .
Propiedades
IUPAC Name |
5-hydroxy-6,7,8-trimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O9/c1-24-13-7-10(8-14(25-2)17(13)26-3)12-9-11(22)15-16(23)19(27-4)21(29-6)20(28-5)18(15)30-12/h7-9,23H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBFFYQCZCKSBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175417 | |
| Record name | Gardenin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21187-73-5 | |
| Record name | Gardenin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021187735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gardenin A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94889 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Gardenin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GARDENIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24J0W87Z43 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Gardenin A?
A1: this compound has the molecular formula C21H22O9 and a molecular weight of 418.4 g/mol. []
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, studies have used NMR, MS, UV, and IR data to elucidate the structure of this compound and related compounds. [, ]
Q3: What are the potential neuroprotective effects of this compound?
A3: Research suggests this compound may promote neurite outgrowth in PC12 cells, potentially through the activation of MAPK/ERK, PKC, and PKA-dependent CREB signaling pathways. [] It also shows promise in improving cognitive and motor function in a mouse model of Parkinson's disease, potentially by activating the Nrf2-regulated antioxidant response and downregulating the NFkB-dependent inflammatory response. []
Q4: How does this compound interact with the GABAergic system?
A4: While the exact mechanism needs further investigation, studies in mice suggest this compound may exert anxiolytic-like and anticonvulsant effects through potential interactions with the GABAergic system, as indicated by the reversal of its anxiolytic effects by the GABAA receptor antagonist bicuculline. []
Q5: Does this compound exhibit anti-inflammatory effects?
A5: Research suggests this compound may suppress IL-5 and ROS production in PMA/ionomycin-induced EL-4 cells. It may achieve this by inducing HO-1 expression and potentially modulating NFAT and PPARγ activity. []
Q6: Can this compound impact lipid metabolism?
A6: In vitro studies indicate this compound may reduce lipid accumulation in steatotic HepG2 cells. [] Additionally, it exhibited antihyperlipidemic effects in animal models, potentially by lowering levels of TC, TG, LDL-c, ALP, and ACP. []
Q7: What are the potential targets of this compound within the context of COVID-19?
A7: A study identified this compound as a potential inhibitor of the SARS-CoV-2 main protease (MPRO) in vitro. [] Further research is needed to understand its potential in vivo and clinical applications.
Q8: What is known about the metabolism of this compound?
A8: Studies using rat liver microsomes and in vivo models have identified several metabolites of this compound. The main metabolic reactions appear to be demethoxylation, demethylation, glucuronide conjugation, and sulfate conjugation. [, ]
Q9: What is the bioavailability of this compound?
A9: Research suggests good brain bioavailability of this compound following oral administration in mice. [] Further research is needed to determine its bioavailability in other animal models and humans.
Q10: Are there specific drug delivery strategies being explored for this compound?
A10: While specific drug delivery strategies for this compound are not extensively discussed in the provided research, its formulation and stability have been investigated. [, , ] Further research is needed to optimize its delivery to target tissues and improve its therapeutic efficacy.
Q11: What analytical techniques are used to quantify this compound?
A11: Several analytical methods, including high-performance liquid chromatography (HPLC) [, , , , ], high-performance thin-layer chromatography (HPTLC) [], and ultra-high-performance liquid chromatography coupled with linear ion-trap Orbitrap mass spectrometry (UHPLC-LTQ-Orbitrap) [] have been used to characterize and quantify this compound in various matrices.
Q12: Is there any information available on the toxicity of this compound?
A12: While some studies suggest this compound exhibits low toxicity in vitro, [] comprehensive toxicity data, including potential long-term effects, require further investigation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



